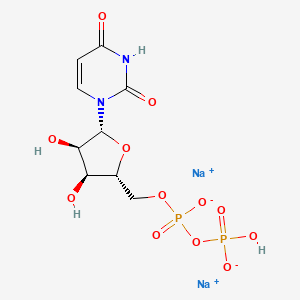
尿苷-5'-二磷酸二钠盐
科学研究应用
尿苷二磷酸钠(水合物)具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
Uridine-5’-diphosphate disodium salt is involved in nucleic acid (RNA) biosynthesis and cell signaling . It serves as a substrate for enzymes such as RNA polymerases and GTPases . These enzymes are involved in a wide range of applications from the synthesis of RNA to the regulation of G-coupled protein receptors (GPCR) and cell signaling molecules .
Cellular Effects
Uridine-5’-diphosphate disodium salt influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It promotes chemotaxis and chemokinesis in microglial cells in response to neuronal damage . It also serves as a ligand for P2Y receptors .
Molecular Mechanism
At the molecular level, Uridine-5’-diphosphate disodium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a P2Y6 receptor agonist and GPR105 receptor inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Uridine-5’-diphosphate disodium salt change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Uridine-5’-diphosphate disodium salt vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .
Metabolic Pathways
Uridine-5’-diphosphate disodium salt is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and it may affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of Uridine-5’-diphosphate disodium salt and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
尿苷二磷酸钠(水合物)的制备可以通过酶法合成实现。 一种常见的方法涉及使用糖基转移酶,糖基转移酶是催化糖基从活化供体分子转移到特定受体分子的酶 。 酶法路线提供区域选择性和立体选择性,无需对官能团进行保护 。 例如,来自大肠杆菌的 N-乙酰氨基葡萄糖尿苷转移酶 (GlmU) 可用于将 N-乙酰-d-葡萄糖胺 1-磷酸焦磷酸化以产生 UDP-GlcNAc .
工业生产方法
尿苷二磷酸钠(水合物)的工业生产通常涉及大规模酶法合成。 与传统化学合成相比,该方法由于其效率和高产率而更受欢迎,传统化学合成繁琐且耗时 。 酶法过程可以通过按比例增加试剂量和反应体积来扩大规模 .
化学反应分析
相似化合物的比较
类似化合物
UDP-α-D-葡萄糖(水合物): 一种参与糖基转移酶反应和激活 P2Y14 受体的内源性核苷糖.
UDP-葡萄糖醛酸(水合物): 一种用于多糖生物合成的核苷二磷酸糖.
独特性
尿苷二磷酸钠(水合物)在其对 P2Y6 受体的特异性激动剂活性方面是独特的,这将其与其他类似化合物(如 UDP-α-D-葡萄糖和 UDP-葡萄糖醛酸)区分开来 。 这种特异性使其能够在调节炎症反应和免疫细胞功能方面发挥独特的作用 .
属性
IUPAC Name |
disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O12P2.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKVPFKBNNAXCE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2Na2O12P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




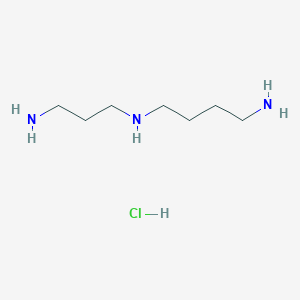
![4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1662269.png)
![N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride](/img/structure/B1662271.png)
![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1662274.png)

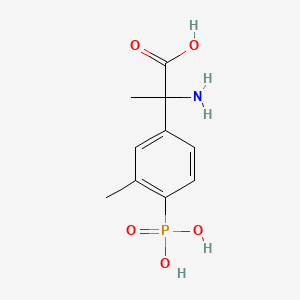

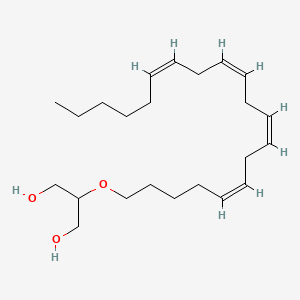
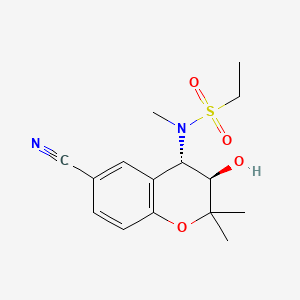

![1,3-Benzenediol,5-(1,1-dimethylheptyl)-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-](/img/structure/B1662285.png)

